![molecular formula C20H22N2O4 B12526878 3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) CAS No. 870007-33-3](/img/structure/B12526878.png)
3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) is a chemical compound that features a quinoxaline core linked to two pentane-2,4-dione groups via methylene bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) typically involves the condensation of quinoxaline derivatives with β-diketones. One common method involves the reaction of quinoxaline-2,3-dicarbaldehyde with pentane-2,4-dione in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through the formation of intermediate methylene bridges, which link the quinoxaline core to the β-diketone groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The methylene bridges and β-diketone groups can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can engage in π-π interactions with aromatic residues in proteins, while the β-diketone groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A simpler analog with a similar core structure but lacking the β-diketone groups.
Quinoxaline-2,3-dicarboxylic acid: An oxidized derivative with carboxylic acid groups instead of methylene bridges.
Quinoxaline-2,3-diylbis(methylene)bis(acetylacetone): A related compound with acetylacetone groups instead of pentane-2,4-dione.
Uniqueness
3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) is unique due to the presence of both quinoxaline and β-diketone functionalities, which confer distinct chemical reactivity and potential applications. The methylene bridges provide flexibility and allow for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
870007-33-3 |
|---|---|
Molekularformel |
C20H22N2O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
3-[[3-(2-acetyl-3-oxobutyl)quinoxalin-2-yl]methyl]pentane-2,4-dione |
InChI |
InChI=1S/C20H22N2O4/c1-11(23)15(12(2)24)9-19-20(10-16(13(3)25)14(4)26)22-18-8-6-5-7-17(18)21-19/h5-8,15-16H,9-10H2,1-4H3 |
InChI-Schlüssel |
KDGMXUKRSWCCSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CC1=NC2=CC=CC=C2N=C1CC(C(=O)C)C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


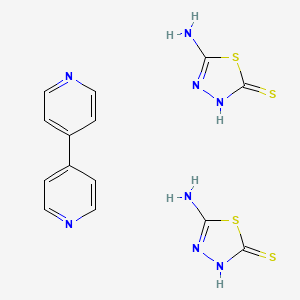
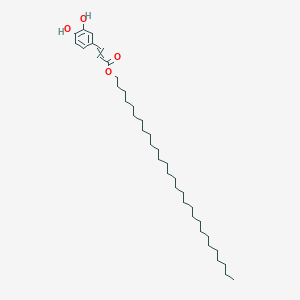
![4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde](/img/structure/B12526823.png)

![N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine](/img/structure/B12526837.png)
![Bis[4-(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B12526838.png)
![2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol](/img/structure/B12526842.png)
![6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526849.png)
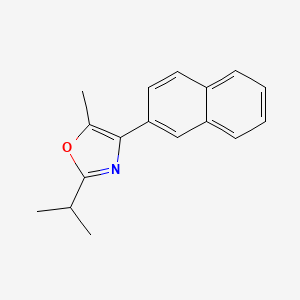
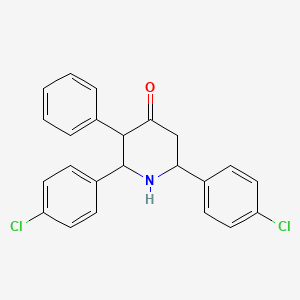
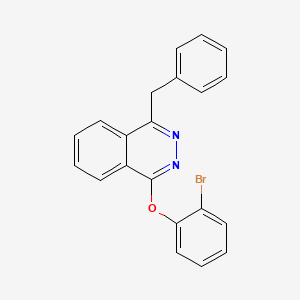

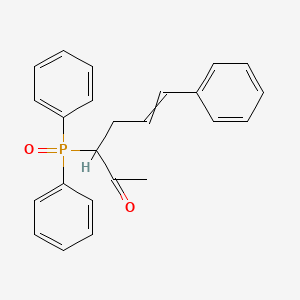
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)
